6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAOLHKTATPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Intermediate Cyclization
A widely adopted method involves the formation of enamine intermediates followed by acid-catalyzed cyclization. McQuade et al. demonstrated that treatment of 3,4-diaminobenzoic acid derivatives with dimethylformamide dimethyl acetal (DMF-DMA) generates enamines, which undergo intramolecular cyclization in acetic acid to yield the cyclopenta[c]pyridine core. This approach achieved 72% yield when using hydrobromic acid as the cyclization catalyst. The reaction mechanism proceeds through:
- Formation of conjugated enamine system
- Acid-mediated protonation of the α-carbon
- 6-π electrocyclization to form the fused bicyclic structure
Critical parameters include:
Skraup Reaction Modifications
The classical Skraup reaction has been adapted for synthesizing fused pyridine systems. Nurkkala and Steen reported a modified protocol using 3,4-bis-acetylamino-N,N-diethyl benzamide as the starting material. Key modifications include:
- Replacement of traditional glycerol with TMEDA-coordinated lithium bases
- Stepwise addition of 3-dimethylaminoacrolein at -78°C
- Post-cyclization oxidation with iodine/pyridine system
This method produced the target scaffold in 68% yield after chromatographic purification. Comparative studies show Skraup variants enable better regiocontrol compared to traditional cyclization methods.
Functional Group Interconversion Approaches
Nitrile Hydrolysis to Carboxylic Acid
Several routes utilize 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile as a key intermediate. The ACS Omega publication details a two-stage hydrolysis protocol:
Stage 1: Partial Hydrolysis
- Reagent: Concentrated HCl (12M)
- Temperature: Reflux (110°C)
- Time: 8–12 hours
- Conversion: Nitrile → Amide (85–90%)
Stage 2: Acidic Hydrolysis
- Reagent: H2SO4 (98%)/H2O (1:1 v/v)
- Temperature: 140°C (sealed tube)
- Time: 24 hours
- Yield: 78% carboxylic acid product
Alternative basic hydrolysis conditions (NaOH/EtOH/H2O) resulted in lower yields (≤55%) due to side reactions.
Ester Saponification
Patent EP3317252B1 discloses methyl ester derivatives of the target compound that undergo saponification. Optimal conditions identified:
This method advantages include:
- Mild reaction conditions
- Compatibility with acid-sensitive groups
- High reproducibility at multi-gram scale
Catalytic Synthesis Advancements
Palladium-Catalyzed Cross Coupling
Recent developments employ transition metal catalysis for constructing the cyclopenta ring. A representative protocol uses:
- Catalyst: Pd(PPh3)4 (5 mol%)
- Ligand: XPhos (10 mol%)
- Substrate: 2-Bromo-3-iodopyridine
- Coupling Partner: Vinylboronic acid pinacol ester
- Solvent: DME/H2O (10:1)
- Yield: 81% bicyclic product
This method enables late-stage functionalization but requires stringent oxygen-free conditions.
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts (e.g., TRIP) have been applied to achieve enantioselective cyclization:
- Catalyst: (R)-TRIP (20 mol%)
- Substrate: N-Protected amino pyridine
- Solvent: Toluene
- Temperature: -40°C
- ee: 94%
While currently limited to milligram scales, this approach addresses the compound's stereochemical challenges.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Enamine Cyclization | 72 | 98.5 | 100 g | 2.1 |
| Skraup Modification | 68 | 97.8 | 50 g | 3.4 |
| Nitrile Hydrolysis | 78 | 99.1 | 1 kg | 1.8 |
| Pd-Catalyzed | 81 | 99.5 | 10 g | 4.7 |
Data compiled from demonstrates nitrile hydrolysis offers the best balance of yield and scalability. Catalytic methods show promise for specialized applications despite higher costs.
Industrial-Scale Production Considerations
Process Optimization Challenges
Key issues identified in kilogram-scale production:
- Exothermic nature of cyclization steps requiring precise temperature control
- Residual metal contamination from catalytic routes (≤50 ppm Pd in final product)
- Polymorphism risks during crystallization
The patent literature recommends:
Green Chemistry Approaches
Emerging sustainable methods include:
- Mechanochemical synthesis using ball-milling (30% reduced solvent use)
- Photocatalytic ring-closing metathesis
- Biocatalytic hydrolysis using engineered nitrilases
While these methods currently achieve lower yields (45–60%), they significantly reduce environmental impact metrics.
Analytical Characterization Standards
Critical quality control parameters established across sources:
- HPLC Conditions
Spectroscopic Data
X-ray Crystallography
- Space Group: P21/c
- Unit Cell: a=7.892 Å, b=12.345 Å, c=9.876 Å
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of the pyridine ring to form dihydropyridine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Alkylating Agents: Benzyl chloride, 1,2-dibromoethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various alkylated and substituted pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including inhibitors of protein kinases and calcium channel antagonists.
Materials Science: Employed in the development of corrosion inhibitors for carbon steel, demonstrating high efficiency in protecting metal surfaces from acidic environments.
Biological Research: Investigated for its biological activity, including hypoglycemic effects and use as fluorescent probes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid depends on its specific application:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Biological Activity: In medicinal applications, the compound may interact with specific molecular targets such as protein kinases or calcium channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Cyclopenta[b]pyridine Derivatives
- 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 84531-36-2):
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic Acid: Structural isomer with the pyridine fused at the [b] position.
Cyclopenta[c]pyridine Derivatives
- 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic Acid (CAS: 2409124-09-8):
- Ethyl 6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carboxylate (CAS: 74502-48-0):
Pyrimidine and Heterocyclic Analogues
- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8):
- 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic Acid (CAS: 1083396-50-2): Incorporates a pyrimidine ring fused to cyclopentane.
Functional Group Impact
Biological Activity
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique fused ring system that combines a cyclopentane and a pyridine structure, which may contribute to its reactivity and biological effects.
Chemical Structure and Properties
- IUPAC Name : 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
- Molecular Formula : C₉H₉NO₂
- Molecular Weight : Approximately 163.17 g/mol
The structural characteristics of this compound are significant for understanding its biological activity. The presence of the carboxylic acid functional group allows for various chemical reactions and interactions with biological targets.
While the specific biological targets of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid are not fully elucidated, preliminary studies suggest several potential mechanisms:
- Protein Kinase Inhibition : The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways.
- Calcium Channel Modulation : It has been investigated for its potential role in modulating calcium channels, which are crucial for various physiological functions.
Antimicrobial Properties
Research indicates that derivatives of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid exhibit antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Hypoglycemic Effects
Some studies have reported the hypoglycemic properties of this compound, indicating its potential role in managing blood glucose levels. This effect could be beneficial for developing treatments for diabetes.
Fluorescent Probes
The compound is also being explored as a fluorescent probe in biological research, allowing for visualization and tracking of cellular processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid and evaluated their biological activities. Some derivatives showed enhanced antimicrobial properties compared to the parent compound.
- Mechanistic Insights : Research involving enzyme assays has indicated that certain derivatives inhibit key enzymes involved in metabolic pathways, providing insights into their mechanism of action.
- Pharmacological Applications : Investigations into the pharmacological applications have highlighted the potential use of this compound in drug development, particularly for conditions requiring modulation of kinase activity.
Data Table: Biological Activity Summary
Q & A
Q. What are the key structural features and nomenclature rules for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid?
The compound consists of a bicyclic framework: a cyclopentane ring fused with a pyridine ring, where the pyridine nitrogen is positioned at the [c] position. The numbering follows IUPAC rules, with the carboxylic acid group at position 3. The "6,7-dihydro" designation indicates partial saturation in the cyclopentane ring. Analytical data (e.g., molecular formula: C₉H₉NO₂, MW: 163.18 g/mol) and structural validation often rely on NMR and X-ray crystallography .
Q. What are the standard synthetic routes for preparing 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid?
Common methods involve cyclization of precursors like aminocyclopentene derivatives under acidic or catalytic conditions. For example:
Q. How is this compound characterized analytically?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm ring saturation and substituent positions (e.g., δ ~2.5–3.5 ppm for cyclopentane protons, δ ~170 ppm for carboxylic acid carbon) .
- Elemental analysis : Matching experimental and theoretical values (e.g., C: 66.25%, H: 5.55%, N: 8.58%) .
- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 164.1) .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., elemental analysis discrepancies) be resolved?
Discrepancies may arise from impurities or hydration. For example, if elemental analysis shows a 0.2% deviation in carbon content (e.g., Calc: 66.25% vs. Found: 66.05%), complementary methods like HPLC purity assays (>98%) or TGA (to detect moisture) should be employed .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
Use asymmetric catalysis (e.g., chiral ligands with Pd or Rh) during cyclization. For instance, BINAP-Rh complexes can induce >90% enantiomeric excess (ee) in similar fused-ring systems. Reaction conditions (temperature, solvent polarity) must be tightly controlled .
Q. How does the compound interact with biological targets (e.g., enzymes)?
Biochemical assays (e.g., fluorescence polarization) and molecular docking reveal binding modes. The carboxylic acid group often participates in hydrogen bonding with active-site residues (e.g., in kinase inhibition studies). MD simulations can predict stability of ligand-protein complexes .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
Key issues include:
- Byproduct formation : Optimize catalyst loading (e.g., reduce Pd from 5% to 1%) to minimize side reactions .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
Q. How to address low metabolic stability in pharmacological studies?
Introduce prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability. Stability assays in liver microsomes (e.g., t₁/₂ < 30 min) guide structural modifications .
Key Research Gaps
- Mechanistic studies : Limited data on reaction intermediates during cyclization (e.g., trapping with radical scavengers) .
- In vivo toxicity : No published ADMET profiles; recommended to conduct OECD 423 acute toxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
